
4(1H)-Quinolinone, 6-bromo-2-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(methylthio)quinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(methylthio)quinolin-4(1H)-one typically involves the bromination of 2-methylthioquinoline followed by oxidation and cyclization reactions. One common method includes:
Bromination: 2-Methylthioquinoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.
Oxidation: The brominated product is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the quinolin-4(1H)-one structure.
Cyclization: The final step involves cyclization under acidic or basic conditions to yield 6-bromo-2-(methylthio)quinolin-4(1H)-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-2-(methylthio)quinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone, and the quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted quinoline derivatives.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
科学的研究の応用
6-Bromo-2-(methylthio)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
作用機序
The mechanism of action of 6-bromo-2-(methylthio)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
6-Bromo-2-methylquinoline: Lacks the methylthio group, making it less reactive in certain chemical reactions.
2-Methylthioquinoline: Lacks the bromine atom, affecting its biological activity and reactivity.
6-Bromoquinoline: Lacks both the methylthio and quinolin-4(1H)-one functionalities, limiting its applications.
Uniqueness
6-Bromo-2-(methylthio)quinolin-4(1H)-one is unique due to the presence of both bromine and methylthio groups, which enhance its chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research.
特性
CAS番号 |
123420-05-3 |
|---|---|
分子式 |
C10H8BrNOS |
分子量 |
270.15 g/mol |
IUPAC名 |
6-bromo-2-methylsulfanyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8BrNOS/c1-14-10-5-9(13)7-4-6(11)2-3-8(7)12-10/h2-5H,1H3,(H,12,13) |
InChIキー |
HCGPJXQDKLHRDG-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=O)C2=C(N1)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
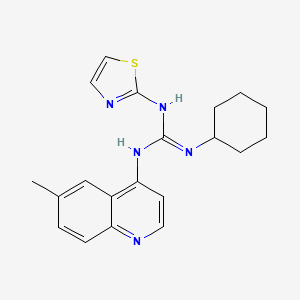
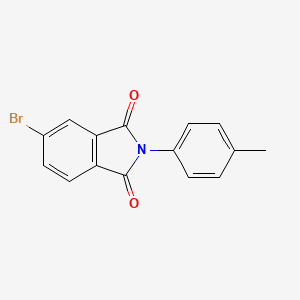
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)


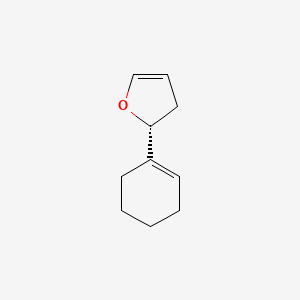
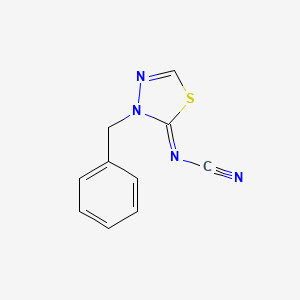
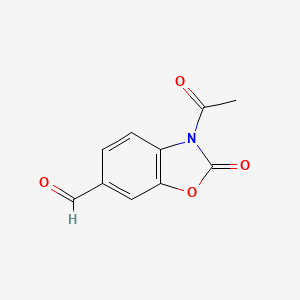

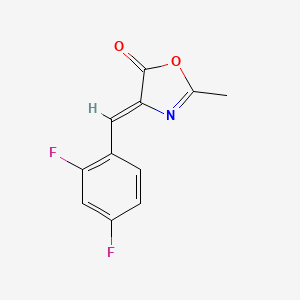
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
